Descyclopropyl Abacavir
Overview
Description
Descyclopropyl Abacavir is a transformation product of the antiviral drug AbacavirThese nucleoside analogues have a structure that consists of a cyclobutane substituted at the 1-position with a hydroxyl group and at the 3-position with a purine base .
Mechanism of Action
Target of Action
Descyclopropyl Abacavir is a nucleoside reverse transcriptase inhibitor (NRTI) with activity against Human Immunodeficiency Virus Type 1 (HIV-1) . The primary target of this compound is the HIV-1 reverse transcriptase enzyme .
Mode of Action
This compound is converted by cellular enzymes to the active metabolite carbovir triphosphate, an analogue of deoxyguanosine-5’-triphosphate (dGTP) . Carbovir triphosphate inhibits the activity of HIV-1 reverse transcriptase (RT) both by competing with the natural substrate dGTP and by its incorporation into viral DNA .
Biochemical Pathways
The biochemical pathway affected by this compound is the reverse transcription process of the HIV-1 lifecycle. By inhibiting the reverse transcriptase enzyme, this compound prevents the conversion of viral RNA into DNA, thereby blocking the integration of the viral genome into the host cell’s genetic material and subsequent replication of the virus .
Pharmacokinetics
This compound is rapidly absorbed after oral administration, with peak concentrations occurring 0.63–1 hour after dosing . The absolute bioavailability of this compound is approximately 83% . This compound is extensively metabolized by the liver; less than 2% is excreted as unchanged drug in the urine . The terminal elimination half-life of this compound is approximately 1.5 hours .
Result of Action
The result of this compound’s action is the inhibition of HIV-1 replication. By blocking the reverse transcription process, this compound prevents the integration of the viral genome into the host cell’s genetic material, thereby inhibiting the production of new virus particles .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of organic matter or inorganic constituents in different matrices such as wastewater effluent and leachate can retard the whole process . Moreover, the photocatalytic transformation of this compound can be achieved employing different advanced oxidation processes .
Preparation Methods
Descyclopropyl Abacavir is primarily formed through the photocatalytic transformation of Abacavir. Various advanced oxidation processes (AOPs) such as UV/TiO₂, UV/MOF/H₂O₂, UV/MOF/S₂O₈²⁻, UV/Fe²⁺/H₂O₂, and UV/Fe²⁺/S₂O₈²⁻ are employed to achieve this transformation . These processes are effective in eliminating Abacavir within a few minutes, with the evolution profile of this compound being closely monitored . The implementation of these technologies in different matrices such as wastewater effluent and leachate has also been assessed .
Chemical Reactions Analysis
Descyclopropyl Abacavir undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include UV light, titanium dioxide, metal-organic frameworks, hydrogen peroxide, and iron ions . The major products formed from these reactions are transformation products that vary depending on the matrix and conditions used .
Scientific Research Applications
Descyclopropyl Abacavir has several scientific research applications:
Environmental Chemistry: It is studied for its transformation and fate in different environmental matrices, such as wastewater and leachate.
Toxicity Assessment: In silico toxicity assessments of this compound and its transformation products are conducted to predict their potential adverse effects.
Pharmaceutical Research: As a transformation product of Abacavir, it is relevant in the study of antiviral drug degradation and the development of more efficient drug removal technologies.
Comparison with Similar Compounds
Descyclopropyl Abacavir can be compared with other similar compounds, such as:
This compound is unique due to its formation through advanced oxidation processes and its specific transformation pathways in different environmental matrices .
Properties
IUPAC Name |
[(1S,4R)-4-(2,6-diaminopurin-9-yl)cyclopent-2-en-1-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O/c12-9-8-10(16-11(13)15-9)17(5-14-8)7-2-1-6(3-7)4-18/h1-2,5-7,18H,3-4H2,(H4,12,13,15,16)/t6-,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJUXHDSLJYKED-RQJHMYQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1N2C=NC3=C(N=C(N=C32)N)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C=C[C@@H]1N2C=NC3=C(N=C(N=C32)N)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90922641 | |
Record name | [4-(6-Amino-2-imino-1,2-dihydro-9H-purin-9-yl)cyclopent-2-en-1-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90922641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118237-88-0, 124752-25-6 | |
Record name | (+-)-Carbocyclic-2',3'-dideoxydidehydro-2-6-diaminopurinenucleoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118237880 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Aminocarbovir | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124752256 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [4-(6-Amino-2-imino-1,2-dihydro-9H-purin-9-yl)cyclopent-2-en-1-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90922641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 124752-25-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DESCYCLOPROPYL ABACAVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F795V26W54 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How effectively do advanced oxidation processes remove Abacavir from water, and what role does Descyclopropyl Abacavir play in this process?
A1: The research demonstrates that various advanced oxidation processes (AOPs), including UV/TiO2, UV/MOF/H2O2, UV/MOF/S2O82−, UV/Fe2+/H2O2, and UV/Fe2+/S2O82−, effectively remove Abacavir from water within minutes []. During these processes, this compound (TP-247) emerges as a key transformation product. Monitoring its evolution profile helps researchers understand the degradation pathway of Abacavir and optimize AOPs for water treatment. Notably, the study observed that the presence of organic matter or specific inorganic constituents in the water matrix can impact the efficiency of Abacavir removal []. This highlights the importance of considering water composition when implementing AOPs for pharmaceutical removal.
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